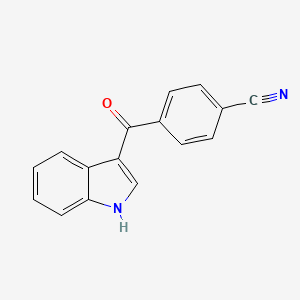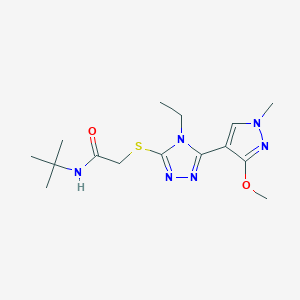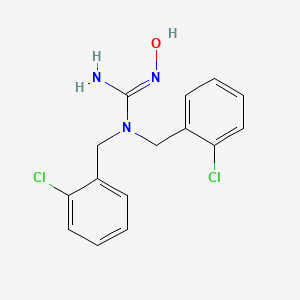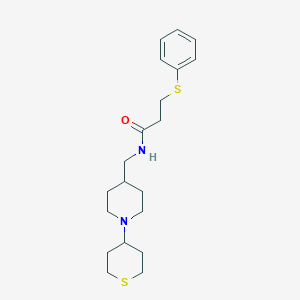
3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H30N2OS2 and its molecular weight is 378.59. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiulcer Agents and Gastric Acid Antisecretory Activity
Research has explored compounds with structures similar to 3-(phenylthio)-N-[(1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl]propanamide for their potential in treating ulcers and regulating gastric acid secretion. For instance, compounds with modifications in the piperidine and tetrahydrothiopyran segments have shown promise as antiulcer agents, demonstrating significant gastric acid antisecretory activity in models of histamine-induced gastric acid secretion. This suggests potential therapeutic applications in managing conditions like peptic ulcers (Ueda et al., 1991).
Aromatase Inhibition and Antitumor Activity
Another area of application includes the synthesis and evaluation of compounds for aromatase inhibition, crucial in the treatment of hormone-dependent cancers such as breast cancer. Structural analogs have been synthesized and assessed for their ability to inhibit estrogen biosynthesis, demonstrating significant potential in inhibiting mammary tumor growth. This indicates the compound's relevance in research focused on developing new cancer therapies (Hartmann & Batzl, 1986).
Synthesis of Heterocyclic Compounds
The compound's structure is conducive to chemical reactions that lead to the creation of novel heterocyclic compounds with potential pharmacological activities. For example, its piperidine and thiopyran components are useful in synthesizing new molecules with expected biological activities, such as antimycobacterial properties. This highlights the compound's utility in developing new drugs and exploring chemical space in drug discovery processes (Kumar et al., 2008).
Neuroleptic and Analgesic Activities
Investigations into N-butyrophenone prodine-like compounds, which share structural similarities, have shown combined analgesic and neuroleptic activities. This dual activity is indicative of the compound's potential utility in designing new therapeutic agents that can simultaneously address pain and psychotic disorders, providing a basis for the development of multifunctional medications (Iorio et al., 1987).
properties
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-20(10-15-25-19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-24-14-9-18/h1-5,17-18H,6-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLYGYCBDNFZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)
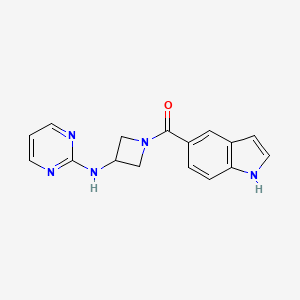
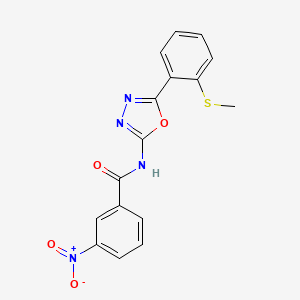
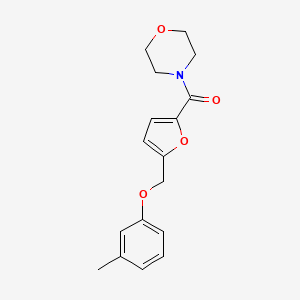

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)
